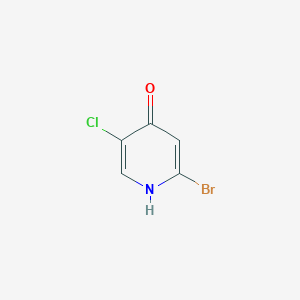

2-Bromo-5-chloro-4-hydroxypyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Synthesis

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally akin to benzene, with one CH group replaced by a nitrogen atom. globalresearchonline.net This fundamental structure gives rise to a vast family of derivatives with diverse applications. Pyridine and its derivatives are of considerable importance as intermediates in the synthesis of biologically active compounds and novel materials. researchgate.net Their unique properties, including solubility, basicity, and the capacity for hydrogen bond formation, make them a valuable component in a multitude of drugs and pharmaceuticals. nih.gov In organic synthesis, pyridines serve as crucial solvents and reagents, participating in a variety of chemical reactions. globalresearchonline.net The versatility of the pyridine scaffold has led to its incorporation in numerous FDA-approved drugs, underscoring its clinical relevance. rsc.org

Overview of Halogenated Pyridines as Versatile Chemical Entities

The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the pyridine ring creates halogenated pyridines, a class of compounds with enhanced versatility. cymitquimica.comsigmaaldrich.com These compounds are widely utilized as intermediates in the production of pharmaceuticals and agrochemicals. cymitquimica.comnih.gov The presence of halogens can significantly influence the reactivity of the pyridine ring, often making it more susceptible to certain types of chemical transformations. youtube.com This modified reactivity allows for the synthesis of complex molecules that would be difficult to obtain from the parent pyridine. Halogenated heterocycles, including pyridines, are crucial building blocks in synthetic chemistry, enabling the construction of a wide array of organic compounds with diverse functions. sigmaaldrich.com

Specific Research Focus on 2-Bromo-5-chloro-4-hydroxypyridine within Heterocyclic Chemistry

Within the broad category of halogenated pyridines, this compound stands out as a compound of specific research interest. Its structure, featuring two different halogen substituents and a hydroxyl group on the pyridine core, presents a unique combination of reactive sites. This multi-functional nature makes it a valuable precursor for the synthesis of more complex molecules. The strategic placement of the bromine, chlorine, and hydroxyl groups allows for selective chemical modifications, providing a pathway to a variety of polysubstituted pyridine derivatives. Research into this specific compound is driven by the potential to create novel substances with tailored properties for various applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H3BrClNO |

| CAS Number | 1196146-82-3 |

| Purity | 95% |

| MDL Number | MFCD13189877 |

This data is based on available information from SynQuest Labs, Inc. synquestlabs.com

Current Research Landscape and Emerging Trends for Substituted Hydroxypyridines

The field of substituted hydroxypyridines is an active area of research, with a continuous stream of new discoveries and applications. Recent studies have focused on the development of novel synthetic methods to create highly substituted pyridines, often employing advanced catalytic systems. nih.govrsc.org There is a growing trend towards the use of environmentally friendly and sustainable chemical processes in the synthesis of these compounds. htfmarketreport.com Furthermore, researchers are exploring the potential of substituted hydroxypyridines in various fields, including medicinal chemistry, where they are being investigated for their antimicrobial and other therapeutic properties. benthamdirect.com The development of new 3-hydroxypyridine-4-one analogues, for instance, has shown promise in the search for new antimicrobial agents. benthamdirect.com The ongoing exploration of these compounds is expected to lead to the discovery of new materials and medicines with significant societal benefits.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRAUIQMWHYTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720858 | |

| Record name | 2-Bromo-5-chloropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196145-66-0 | |

| Record name | 2-Bromo-5-chloropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 5 Chloro 4 Hydroxypyridine and Analogues

Strategic Approaches to Regioselective Halogenation of Pyridine (B92270) Cores

The introduction of halogen atoms at specific positions on the pyridine ring is a critical step in the synthesis of 2-bromo-5-chloro-4-hydroxypyridine. The electronic nature of the pyridine ring, particularly when substituted with an electron-donating hydroxyl group, dictates the regioselectivity of halogenation reactions.

Direct Halogenation Techniques for Pyridinol Systems

Direct halogenation of 4-hydroxypyridine (B47283) can be a straightforward approach to introduce bromine and chlorine atoms. The hydroxyl group at the C4 position activates the pyridine ring towards electrophilic substitution, primarily at the C3 and C5 positions. However, controlling the regioselectivity to achieve the desired 2-bromo-5-chloro substitution pattern can be challenging and often results in mixtures of products.

The reactivity and selectivity of halogenation can be influenced by the choice of halogenating agent and reaction conditions. For instance, the use of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can provide a milder and more selective means of halogenation compared to elemental bromine and chlorine. A patent for the synthesis of 5-bromo-2,4-dichloropyridine (B1280864) describes the bromination of 2-amino-4-chloropyridine (B16104) using NBS at 0°C in dichloromethane, achieving a high yield of the brominated intermediate. google.com This suggests that a similar strategy could be adapted for the halogenation of a suitable 4-hydroxypyridine precursor.

The regioselectivity of halogenation is also dependent on the stability of the intermediate radical or carbocation. In radical halogenation, the more stable radical will be formed preferentially, leading to the major product. youtube.com For pyridinol systems, the interplay between the directing effects of the hydroxyl group and the inherent reactivity of the pyridine ring positions must be carefully considered to achieve the desired regiochemical outcome.

Halogen Exchange and Introduction Strategies

Halogen exchange reactions, such as the Sandmeyer or Schiemann reactions, offer alternative routes for the specific introduction of halogens. These methods typically involve the conversion of an amino group to a diazonium salt, which can then be displaced by a halide. While effective, these multi-step sequences can be lengthy.

A more direct approach involves the regioselective lithiation of a substituted pyridine followed by quenching with an electrophilic halogen source. For example, the regioselective difunctionalization of 3-chloropyridines has been achieved via the formation of a 3,4-pyridyne intermediate. nih.gov This method allows for the introduction of a substituent at the C4 position and a subsequent electrophilic quench at the C3 position, offering a potential, though complex, route to polysubstituted pyridines. nih.gov

Functional Group Interconversions Leading to 4-Hydroxypyridine Moieties

The construction of the 4-hydroxypyridine core is a fundamental aspect of the synthesis of the target compound. This often involves the strategic introduction and manipulation of functional groups. ub.eduyoutube.com

Routes to the Hydroxyl Group at the C4 Position

Several methods exist for introducing a hydroxyl group at the C4 position of a pyridine ring. One common strategy involves the oxidation of a C4-boronic acid derivative. For instance, 4-hydroxypyridine can be synthesized from pyridine-4-boronic acid using copper(II) sulfate (B86663) pentahydrate in methanol (B129727). chemicalbook.com Another approach is the hydrolysis of a C4-alkoxy or C4-acetoxy group. The hydrolysis of 2-chloro-5-acetoxypyridine to 2-chloro-5-hydroxypyridine (B185701) using potassium carbonate in methanol proceeds in high yield, demonstrating a mild and efficient deprotection strategy. chemicalbook.com Similarly, 5-bromo-2-methoxypyridine (B44785) can be converted to 2-hydroxy-5-bromopyridine via acid-catalyzed hydrolysis. chemicalbook.com

Precursor Design and Derivatization

The design of the precursor molecule is crucial for the successful synthesis of this compound. A logical precursor would be a pyridine ring already bearing some of the required substituents or functional groups that can be readily converted to the desired halogens and hydroxyl group.

For example, starting with a pre-functionalized pyridine, such as 4-chloro-2-aminopyridine, allows for sequential halogenation and functional group interconversion. A patent describes the bromination of 2-amino-4-chloropyridine with N-bromosuccinimide to yield 2-amino-5-bromo-4-chloropyridine, which could then potentially undergo diazotization and hydrolysis to introduce the hydroxyl group at the C4 position and a chlorine at the C2 position. google.com

The table below outlines potential precursor molecules and their corresponding synthetic transformations towards the target compound.

| Precursor Compound | Synthetic Transformation | Reagents and Conditions |

| 4-Chloropyridine | Nitration, reduction, diazotization, hydrolysis, bromination, chlorination | HNO₃/H₂SO₄; Fe/HCl; NaNO₂/HBr; H₂O; NBS; NCS |

| 2-Amino-4-chloropyridine | Bromination, diazotization, chlorination, hydrolysis | NBS; NaNO₂/HCl; CuCl; H₂O |

| 4-Hydroxypyridine | Chlorination, bromination | NCS, NBS in a suitable solvent |

This table presents hypothetical synthetic routes based on established chemical principles.

Multi-Component Reactions in the Construction of Halogenated Pyridine Frameworks

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. bohrium.com Several MCRs have been developed for the synthesis of substituted pyridines. nih.govresearchgate.netacsgcipr.org

For instance, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation has been reported for the synthesis of novel pyridine derivatives in excellent yields. nih.gov While this specific example does not directly yield the target compound, the underlying principle of combining multiple building blocks in a single operation could be adapted for the synthesis of halogenated 4-hydroxypyridines. The challenge lies in identifying suitable halogenated starting materials that would participate in the MCR to afford the desired substitution pattern on the pyridine ring.

The Hantzsch pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis are classic examples of condensation reactions that can be performed as MCRs to produce pyridines. acsgcipr.org These methods typically involve the condensation of β-dicarbonyl compounds, an aldehyde, and an ammonia (B1221849) source. By using halogenated starting materials, it may be possible to construct the this compound framework directly.

Catalytic Approaches to this compound Synthesis

Catalytic methods offer efficient and selective routes to highly functionalized pyridines. These strategies often involve transition metals or enzymes to achieve transformations that would be difficult using classical synthetic methods.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex organic molecules, including pyridine derivatives. rhhz.netnsf.gov For a scaffold like this compound, the bromo-substituent at the C2 position serves as an ideal handle for such transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a versatile method for creating C-C bonds. rhhz.net In the context of synthesizing analogues of the target compound, a 2-bromopyridine (B144113) derivative could be coupled with various aryl or heteroaryl boronic acids. The reaction mechanism typically involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product. rhhz.net

The Sonogashira coupling provides a route to alkynylated pyridines by reacting a terminal alkyne with an organic halide, catalyzed by palladium and a copper co-catalyst. rhhz.netacs.org This reaction could be used to introduce alkynyl groups at the C2 position of the pyridine ring, starting from a 2-bromo precursor. A notable development in this area is the deoxygenative C-2 alkynylation of pyridine N-oxides, which can proceed under solvent-free mechanochemical conditions, highlighting a move towards more sustainable synthetic protocols. acs.org This method demonstrates high functional group tolerance and yields. acs.org

Other cross-coupling reactions, such as the Hiyama coupling (using organosilanes), have also been successfully applied to chloropyridyltrimethylsilanes, further expanding the toolkit for functionalizing pyridine scaffolds. mdpi.com

The table below summarizes typical conditions for these cross-coupling reactions on pyridine scaffolds.

| Reaction Type | Catalyst System | Coupling Partners | Typical Conditions | Yield Range |

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | Organoboron compound + Organic halide | Solvent (e.g., Toluene, DMF), Heat | Good to Excellent |

| Sonogashira | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Terminal alkyne + Organic halide | Solvent (e.g., THF, DMF), Room Temp. to Heat | 61-94% acs.org |

| Hiyama | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Activator (e.g., TBAF) | Organosilane + Organic halide | Solvent (e.g., THF, DMF), Heat | 73-94% mdpi.com |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis integrates the high selectivity of biocatalysts with the broad applicability of chemical catalysis to construct complex molecules. nih.gov This approach is particularly valuable for producing enantiomerically pure compounds. nih.gov For pyridine analogues, a synthetic route might involve a transition metal-catalyzed cross-coupling reaction to build the core structure, followed by an enzyme-catalyzed modification to introduce or alter functional groups with high stereoselectivity. nih.gov

For instance, enzymes such as cytochrome P450 monooxygenases have been used for the regioselective C-H functionalization and oxidation of complex polycyclic alkaloids. nih.gov Similarly, ketoreductases can be employed for the asymmetric reduction of a ketone group on a pyridine side chain, which might have been installed via a previous chemical step. A one-pot, sequential chemoenzymatic method has been developed that combines a nickel-catalyzed Suzuki-Miyaura coupling of amides in an aqueous medium with an asymmetric biocatalytic reduction, yielding a range of diarylmethanol derivatives in high yields and with excellent enantiomeric excess. nih.gov This highlights the potential for creating chiral hydroxypyridine analogues through a combined chemical and enzymatic strategy.

Solid-Phase Synthesis Techniques for Pyridine-Based Scaffolds

Solid-phase synthesis offers a powerful methodology for the production of libraries of related compounds, which is highly advantageous for drug discovery and materials science. acs.org This technique involves immobilizing a core scaffold onto a solid support, such as a polystyrene resin, and then performing a series of reactions to build complexity before cleaving the final product from the support. acs.orgacs.org

A versatile approach for pyridine-based libraries starts with a scaffold like 2-chloro-5-bromopyridine. acs.orgacs.org This molecule can be selectively immobilized on a Merrifield resin through a traceless silicon linker attached at the C-4 position. acs.org The silicon linker not only anchors the molecule but also acts as a protecting group for the C-4 position. acs.org Once attached to the solid support, the scaffold's remaining reactive sites (the chloro and bromo substituents) can be selectively functionalized using various reagents, including transition organometallic compounds. acs.orgresearchgate.net This method allows for the clean and efficient synthesis of diverse pyridine-based compounds in high yields and purities. acs.org

Key Steps in Solid-Phase Pyridine Synthesis

| Step | Description | Example Reagents/Conditions | Reference |

|---|---|---|---|

| Immobilization | Attaching the pyridine scaffold to a solid support. | 2-Chloro-5-bromopyridine, Polystyrene resin, Silicon-based traceless linker. | acs.orgacs.org |

| Functionalization | Performing chemical reactions on the immobilized scaffold. | Organometallic reagents, Cross-coupling reactions (e.g., Suzuki, Sonogashira). | acs.org |

| Cleavage | Releasing the final, functionalized pyridine from the solid support. | Fluoride anions (for silicon-based linkers). | acs.org |

This technique facilitates the creation of libraries of polysubstituted pyridines, which can then be screened for desired properties. acs.orgresearchgate.net

Optimization of Synthetic Pathways: Considerations for Yield, Selectivity, and Sustainability

Optimizing a synthetic pathway involves a multi-faceted approach to maximize product yield, control selectivity, and ensure the process is economically and environmentally sustainable.

Yield and Selectivity: The choice of catalyst, ligands, solvents, and reaction temperature is crucial in transition metal-catalyzed reactions to achieve high yields and selectivity. rhhz.net For instance, in the synthesis of polysubstituted pyridines, regioselectivity is a major challenge. The inherent reactivity of the pyridine ring can lead to mixtures of isomers. Strategic use of directing groups or the sequential application of different coupling reactions on a di-halogenated precursor (like 2-bromo-5-chloropyridine) can provide selective functionalization at specific positions. The development of domino processes that form multiple bonds in a single operation under noble metal catalyst-free conditions also represents a significant advance in achieving high yields efficiently. nih.gov

Sustainability: Modern synthetic chemistry places a strong emphasis on sustainability. This includes reducing the number of synthetic steps, minimizing waste, and avoiding hazardous reagents and solvents. acs.org The development of catalyst systems that operate in water or under solvent-free conditions, such as ball milling, are key advancements. acs.org Solid-phase synthesis contributes to sustainability by simplifying purification, as excess reagents and by-products can be washed away from the resin-bound product, reducing solvent usage during chromatography. acs.org Furthermore, designing syntheses that avoid the use of protecting groups by employing highly selective reactions leads to better atom and step economy. nsf.gov

Tautomeric Equilibrium and Advanced Structural Elucidation of 2 Bromo 5 Chloro 4 Hydroxypyridine

Hydroxypyridine-Pyridone Tautomerism in Halogenated Pyridine (B92270) Systems

The phenomenon of tautomerism, where a compound exists as a mixture of two or more interconvertible isomers, is a key characteristic of hydroxypyridines. In the case of 2-bromo-5-chloro-4-hydroxypyridine, a dynamic equilibrium exists between the hydroxy form (enol) and the pyridone form (keto). This equilibrium is significantly influenced by the presence of halogen substituents on the pyridine ring.

The relative stability of these tautomers is a subject of extensive research, as it governs the molecule's chemical reactivity and physical properties. In many heterocyclic systems, the pyridone form is often favored due to its greater resonance stabilization.

Experimental Investigations of Tautomeric Forms via Spectroscopic Techniques

Spectroscopic methods are invaluable tools for probing the tautomeric equilibrium in halogenated hydroxypyridines. Techniques such as UV/Vis, NMR, and IR spectroscopy provide distinct signatures for each tautomeric form, allowing for their quantitative determination in various environments.

For instance, studies on related substituted 2-hydroxypyridines have demonstrated that while NMR spectroscopy can sometimes be inconclusive in distinguishing between tautomers, UV/Vis spectroscopy is a powerful method for quantifying the relative amounts of the hydroxy and pyridone forms in different solvents semanticscholar.org. The infrared spectra of similar 2- and 4-hydroxypyridines have shown characteristic N-H and C=O stretching vibrations, which are indicative of the pyridone tautomer being present in the solid state and in chloroform solution concordia.ca.

Table 1: Spectroscopic Data for Distinguishing Tautomeric Forms of Halogenated Hydroxypyridines

| Spectroscopic Technique | Hydroxy Form (Enol) | Pyridone Form (Keto) |

|---|---|---|

| UV/Vis Spectroscopy | Characteristic absorption maxima | Distinct absorption maxima at different wavelengths |

| ¹H NMR Spectroscopy | Specific chemical shifts for aromatic protons and OH proton | Different chemical shifts for ring protons and NH proton |

| ¹³C NMR Spectroscopy | Chemical shift of carbon bearing the -OH group | Chemical shift of the carbonyl carbon |

| IR Spectroscopy | O-H stretching band | C=O stretching band and N-H stretching band |

Computational Modeling of Tautomeric Equilibria and Energy Landscapes

Theoretical and computational chemistry provides deep insights into the energetic factors governing tautomeric equilibria. researchgate.net Quantum mechanical calculations are employed to determine the relative stabilities of the tautomers and the energy barriers for their interconversion. These studies often consider factors such as aromaticity, intramolecular hydrogen bonding, and electronic delocalization researchgate.netnih.gov.

Computational studies on 2- and 4-pyridones have confirmed the delicate energy balance between the tautomers. For 2-pyridone, the lactim (hydroxy) form is slightly more prevalent in the gas phase. The position of this equilibrium can be modulated by the inductive and resonance effects of substituents, such as halogens bohrium.comnih.gov. The introduction of a nitrogen atom into the ring, as in pyrimidine (B1678525) systems, can shift the equilibrium towards the ketonic form nih.gov.

Table 2: Calculated Relative Energies of Tautomers for Substituted Pyridones

| Compound | Tautomer | Calculation Level | Relative Energy (kcal/mol) |

|---|---|---|---|

| 2-Hydroxypyridine | Hydroxy (Lactim) | BHandHLYP/6-311+G(d,p) | 0.0 |

| 2-Pyridone | Pyridone (Lactam) | BHandHLYP/6-311+G(d,p) | ~0.3 |

| 4-Hydroxypyridine (B47283) | Hydroxy (Lactim) | BHandHLYP/6-311+G(d,p) | 0.0 |

Note: Data is based on general findings for parent compounds and may vary with specific halogen substitution patterns.

Influence of Solvent and Environmental Factors on Tautomeric Preferences

The surrounding environment, particularly the solvent, plays a crucial role in determining the predominant tautomeric form. The equilibrium between the hydroxy and pyridone forms is sensitive to solvent polarity and hydrogen-bonding capabilities wuxibiology.commdpi.com.

Generally, polar solvents tend to favor the more polar pyridone tautomer, while nonpolar solvents may favor the less polar hydroxy form. rsc.org This is because the pyridone form, with its larger dipole moment, is better stabilized by polar solvent molecules. For example, in the case of 2-hydroxypyridine, the pyridone form is predominant in polar solvents nih.gov. The presence of water can also shift the equilibrium towards the keto form through the formation of hydrogen bonds wuxibiology.com.

Advanced Crystallographic Analysis of this compound and Related Structural Analogues

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Conformation

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For related compounds like 2-hydroxy-5-nitropyridine, X-ray diffraction studies have revealed that the molecule exists in the oxo- (pyridone) form in the solid state semanticscholar.org. This preference in the solid state is a common feature for many hydroxypyridine derivatives nih.gov. It is therefore highly probable that this compound also crystallizes in its pyridone tautomeric form.

Analysis of Crystal Packing Motifs and Supramolecular Assembly

In the solid state, molecules of halogenated hydroxypyridines are organized into specific packing arrangements through a network of intermolecular interactions. These interactions, which include hydrogen bonds and halogen bonds, dictate the supramolecular assembly of the crystal.

Intermolecular Interactions in the Solid State

The precise nature and geometry of the intermolecular interactions within the crystal lattice of this compound can only be determined through single-crystal X-ray diffraction analysis. Such an analysis would provide crucial information on bond lengths, bond angles, and the spatial arrangement of molecules, which are necessary to characterize the following interactions.

Characterization of Classical Hydrogen Bonding Networks

| Potential Hydrogen Bond Donor | Potential Hydrogen Bond Acceptor | Expected Interaction Type |

| Hydroxyl group (O-H) | Pyridine Nitrogen (N) | O-H···N |

| Hydroxyl group (O-H) | Oxygen of another hydroxyl group | O-H···O |

| Pyridone N-H (in tautomer) | Carbonyl Oxygen (in tautomer) | N-H···O |

This table represents potential hydrogen bonding interactions based on the chemical structure. The actual interactions can only be confirmed by experimental data.

Investigation of Halogen Bonding Interactions

The presence of both bromine and chlorine atoms on the pyridine ring introduces the possibility of halogen bonding. Halogen bonds are directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the case of this compound, the bromine and chlorine atoms could potentially interact with the pyridine nitrogen, the hydroxyl oxygen, or even the halogen atoms of neighboring molecules. The relative strength and occurrence of these interactions would depend on the electrostatic potential of the halogen atoms and the accessibility of the acceptor sites.

| Potential Halogen Bond Donor | Potential Halogen Bond Acceptor | Expected Interaction Type |

| Bromine atom (C-Br) | Pyridine Nitrogen (N) | C-Br···N |

| Bromine atom (C-Br) | Hydroxyl Oxygen (O) | C-Br···O |

| Chlorine atom (C-Cl) | Pyridine Nitrogen (N) | C-Cl···N |

| Chlorine atom (C-Cl) | Hydroxyl Oxygen (O) | C-Cl···O |

This table outlines potential halogen bonding interactions. Their existence and significance in the crystal structure are pending experimental verification.

π-Stacking and Other Non-Covalent Forces Governing Solid-State Structure

A comprehensive understanding of the interplay between these various intermolecular forces in this compound awaits detailed crystallographic studies. Such research would not only elucidate the fundamental solid-state chemistry of this compound but also provide insights for the rational design of new materials with desired structural and functional properties.

Reactivity and Mechanistic Investigations of 2 Bromo 5 Chloro 4 Hydroxypyridine

Nucleophilic Reactivity at the Pyridine (B92270) Ring Positions

The nucleophilic character of 2-bromo-5-chloro-4-hydroxypyridine is a subject of interest due to the presence of multiple potential nucleophilic centers.

The 4-hydroxypyridine (B47283) moiety in the molecule exists in a tautomeric equilibrium with its pyridone form. This gives rise to an ambidentate nucleophilic character, where reactions with electrophiles can potentially occur at either the nitrogen atom (N-attack) or the oxygen atom (O-attack). The outcome of such reactions is often influenced by factors such as the nature of the electrophile, the solvent, and the presence of a base.

In the alkylation of 4-pyridones, both N-alkylation and O-alkylation products can be formed. The relative ratio of these products is dependent on the reaction conditions. Generally, harder electrophiles tend to favor reaction at the harder nucleophilic center (oxygen), while softer electrophiles favor reaction at the softer nitrogen center. However, for many 4-pyridone systems, alkylation has been shown to occur on the carbonyl oxygen atom ysu.edu. The specific regioselectivity for this compound would require empirical investigation, but the principles governing the reactivity of 4-pyridones provide a framework for predicting its behavior ysu.edunih.govresearchgate.net. The use of specific NMR techniques can be employed to definitively distinguish between N- and O-alkylated products nih.govresearchgate.net.

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This process involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. In the case of substituted pyridines, various functional groups can act as DMGs, guiding the lithiation to an adjacent position clockss.orgharvard.edusemanticscholar.orgwikipedia.org.

For this compound, the hydroxyl group (or its protected form) and the halogen atoms can potentially direct metalation. The hydroxyl group is a potent DMG and would be expected to direct lithiation to the C-3 position. However, the acidic proton of the hydroxyl group would first be abstracted by the organolithium base, requiring at least two equivalents of the base. Alternatively, protection of the hydroxyl group, for instance as a methoxy or carbamate group, would facilitate a more controlled DoM.

The halogen atoms themselves can also influence the site of lithiation. In halopyridines, lithiation can occur ortho to the halogen researchgate.net. For this compound, this could potentially lead to lithiation at the C-3 or C-6 positions. The regiochemical outcome would likely be a result of the combined directing effects of the hydroxyl (or protected hydroxyl) and the two halogen substituents, as well as the specific organolithium reagent and reaction conditions employed clockss.orgresearchgate.net. The use of hindered lithium amide bases like lithium diisopropylamide (LDA) can sometimes prevent nucleophilic addition to the pyridine ring, which can be a competing reaction with alkyllithiums clockss.org.

Electrophilic Aromatic Substitution Patterns on the Pyridine Nucleus

Pyridine and its derivatives are generally considered to be electron-deficient aromatic systems, making them less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the meta-position (C-3 and C-5) youtube.com.

In the case of this compound, the presence of two electron-withdrawing halogen atoms further deactivates the ring. The hydroxyl group at the C-4 position, being an activating group, would direct electrophiles to the ortho positions (C-3 and C-5). However, the strong deactivating effect of the pyridine nitrogen and the halogens would likely make EAS reactions challenging under standard conditions.

To facilitate electrophilic substitution on such a deactivated pyridine ring, activation through the formation of the corresponding pyridine N-oxide is a common strategy. The N-oxide group is strongly activating and directs electrophiles to the C-4 and C-2/C-6 positions. Subsequent removal of the N-oxide function can provide the substituted pyridine. For this compound, nitration, halogenation, or sulfonation would likely require harsh reaction conditions, and the regioselectivity would be a complex interplay of the directing effects of all the substituents present youtube.comfiveable.melibretexts.orgmdpi.comlibretexts.org.

Cross-Coupling Reactions Involving Bromine and Chlorine Substituents

The presence of two different halogen atoms at the C-2 and C-5 positions of the pyridine ring makes this compound an interesting substrate for selective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for sequential functionalization of the pyridine core.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds youtube.com. In dihalogenated pyridines, the site of the initial cross-coupling is generally determined by the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) and the position of the halogen on the pyridine ring nih.govnih.govrsc.org.

For this compound, the C-Br bond at the C-2 position is expected to be significantly more reactive than the C-Cl bond at the C-5 position in palladium-catalyzed reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Additionally, the position of the halogen relative to the ring nitrogen can influence reactivity, with halogens at the C-2 and C-4 positions often being more reactive than those at the C-3 position nih.govrsc.org.

Suzuki Coupling: In a Suzuki-Miyaura coupling reaction with an arylboronic acid, it is anticipated that the reaction would occur selectively at the C-2 position, replacing the bromine atom and leaving the chlorine atom at C-5 intact mdpi.com. This would allow for the introduction of an aryl or heteroaryl group at this position. Subsequent coupling at the C-5 position would require more forcing reaction conditions.

Sonogashira Coupling: Similarly, in a Sonogashira coupling with a terminal alkyne, the initial reaction is expected to take place at the more reactive C-Br bond at the C-2 position. This would lead to the formation of a 2-alkynyl-5-chloro-4-hydroxypyridine derivative.

Thioetherification: Palladium-catalyzed thioetherification reactions, for the formation of aryl or alkyl thioethers, would also be expected to proceed with high selectivity at the C-2 position.

The table below summarizes the expected selective reactivity in palladium-catalyzed cross-coupling reactions.

| Coupling Reaction | Reagent | Expected Site of Primary Reaction |

| Suzuki | Arylboronic acid | C-2 (Br) |

| Sonogashira | Terminal alkyne | C-2 (Br) |

| Thioetherification | Thiol | C-2 (Br) |

This table is based on the general principles of palladium-catalyzed cross-coupling reactions of dihalogenated pyridines.

Nickel catalysts have emerged as a powerful alternative to palladium for cross-coupling reactions, often exhibiting different reactivity and selectivity profiles. Nickel catalysts are particularly effective in activating less reactive C-Cl bonds nih.govnih.govrsc.orgbeilstein-journals.orgrsc.org.

In the context of this compound, a nickel-catalyzed cross-coupling reaction could potentially be tuned to react at the C-5 position, especially after the C-2 position has been functionalized. Nickel-catalyzed cross-electrophile coupling reactions, which involve the coupling of two different electrophiles, have been successfully applied to the alkylation of 2-chloropyridines nih.govnih.gov. This suggests that after an initial palladium-catalyzed coupling at the C-2 position, a subsequent nickel-catalyzed reaction could be employed to introduce a different substituent at the C-5 position.

The choice of the metal catalyst, ligands, and reaction conditions can be crucial in controlling the site-selectivity of cross-coupling reactions on dihalogenated pyridines nsf.gov. While palladium catalysis would likely favor the more reactive C-Br bond, nickel catalysis offers the potential for complementary reactivity, enabling the selective functionalization of the C-Cl bond.

Detailed Mechanistic Insights into Catalytic Cycles and Ligand Effects

The bromine atom at the 2-position of this compound is a prime site for cross-coupling reactions, which are fundamental in the synthesis of more complex molecules. These reactions typically proceed through catalytic cycles involving transition metals like palladium.

The generally accepted mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, on a bromo-substituted pyridine involves several key steps:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the pyridine ring. This step forms a Pd(II) intermediate. The rate and success of this step can be influenced by the electronic nature of the pyridine ring and the steric hindrance around the bromine atom.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Ligand Effects:

The choice of ligands coordinated to the palladium catalyst is crucial for the efficiency and selectivity of the cross-coupling reaction. While specific ligand studies for this compound are not available, general principles observed in similar systems are applicable.

Electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine or Buchwald's biarylphosphine ligands, are often employed to enhance the rate of oxidative addition and reductive elimination. The steric bulk of these ligands promotes the formation of monoligated palladium species, which are highly reactive.

N-heterocyclic carbenes (NHCs) have also emerged as effective ligands in palladium-catalyzed cross-coupling reactions, offering high stability and activity.

The development of specialized ligands has significantly advanced the scope of palladium-catalyzed cross-coupling reactions, allowing for the use of a wider range of substrates under milder conditions.

Functionalization Reactions of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the 4-position of this compound offers a versatile handle for further molecular modifications through reactions such as etherification and esterification.

Etherification:

The formation of an ether linkage typically involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl or aryl halide.

Williamson Ether Synthesis: This classic method would involve treating this compound with a base (e.g., sodium hydride) to generate the corresponding pyridinolate anion, followed by reaction with an alkyl halide (R-X) to yield the ether.

Esterification:

Esterification of the hydroxyl group can be achieved through various methods, including reaction with carboxylic acids, acid chlorides, or acid anhydrides.

Reaction with Acid Chlorides or Anhydrides: A common and efficient method involves reacting the hydroxypyridine with an acyl chloride (R-COCl) or an acid anhydride ((RCO)₂O) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl or carboxylic acid byproduct. For instance, the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine yields the corresponding ester, 2-bromo-4-chlorophenyl 2-bromobutanoate.

The reactivity of the hydroxyl group can be influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the halogen substituents may increase the acidity of the hydroxyl group, facilitating its deprotonation for etherification.

Below is a table summarizing potential functionalization reactions of the hydroxyl group based on general organic chemistry principles.

| Reaction Type | Reagents | Product |

| Etherification | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | 2-Bromo-5-chloro-4-(alkoxy)pyridine |

| Esterification | Acyl chloride (R-COCl), Base | 2-Bromo-5-chloro-4-(acyloxy)pyridine |

| Esterification | Acid anhydride ((RCO)₂O), Base | 2-Bromo-5-chloro-4-(acyloxy)pyridine |

Ring Transformations and Rearrangement Reactions

While specific ring transformation or rearrangement reactions for this compound are not documented, pyridines and their derivatives can undergo various skeletal rearrangements under certain conditions. These transformations are often driven by the desire to relieve ring strain or to form more stable aromatic systems.

Examples of rearrangements in related nitrogen-containing heterocycles include:

Dimroth Rearrangement: This involves the exchange of an endocyclic and an exocyclic nitrogen atom in a heterocyclic ring.

Ciamician-Dennstedt Rearrangement: This reaction involves the ring expansion of pyrroles with a dihalocarbene to form 3-halopyridines.

It is plausible that under specific energetic conditions (e.g., high temperature, photochemical activation), this compound could undergo rearrangements, although such reactions would likely require overcoming a significant activation barrier and might lead to a mixture of products. The specific substitution pattern and the presence of multiple halogens would undoubtedly influence the course of any such transformation.

Advanced Spectroscopic Characterization of 2 Bromo 5 Chloro 4 Hydroxypyridine

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and FT-Raman)

A detailed analysis of the vibrational modes of 2-Bromo-5-chloro-4-hydroxypyridine, which would include comprehensive vibrational assignments and a Potential Energy Distribution (PED) analysis, is not possible due to the lack of published FT-IR and FT-Raman spectra. chemicalbook.comnih.govnih.gov Such an analysis would typically involve the identification of characteristic vibrations for the substituted pyridine (B92270) ring and the hydroxyl group. For instance, one would expect to observe C-H, O-H, C-N, C-C, C-Br, and C-Cl stretching and bending vibrations. researchgate.netresearchgate.net However, without experimental data or computational studies, any assignment would be purely speculative.

Comprehensive Vibrational Assignments and Potential Energy Distribution (PED) Analysis

Information regarding the comprehensive vibrational assignments and Potential Energy Distribution (PED) analysis for this compound is not available in the public domain. chemicalbook.com

Analysis of Characteristic Functional Group Vibrations

A specific analysis of the characteristic functional group vibrations for this compound cannot be provided without access to its experimental or calculated vibrational spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR data, which are fundamental for structural elucidation, are not publicly available for this compound. chemicalbook.combiosynth.com The analysis of chemical shifts would provide crucial information about the electronic environment of the hydrogen and carbon atoms in the molecule, and coupling constants in the ¹H NMR spectrum would reveal the connectivity of the protons.

High-Resolution ¹H NMR and ¹³C NMR Chemical Shift Analysis

Detailed high-resolution ¹H NMR and ¹³C NMR chemical shift data for this compound are not present in the surveyed literature.

Application of Multi-dimensional NMR Techniques for Structural Confirmation

There is no evidence of the application of multi-dimensional NMR techniques, such as COSY, HSQC, or HMBC, for the structural confirmation of this compound in the available literature. bas.bg

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound, which would provide insights into the electronic transitions within the molecule, is not documented in the available scientific resources. chemicalbook.com Such a spectrum would be characterized by absorption maxima (λmax) corresponding to π-π* and n-π* transitions within the aromatic system.

Elucidation of Electronic Transitions and Band Gap Energy

The electronic transitions of this compound, which exists in equilibrium with its tautomeric form, 2-bromo-5-chloro-4-pyridone, can be investigated using UV-Vis spectroscopy. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (such as the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). The energy difference between these orbitals, often referred to as the band gap energy, is a key characteristic of a molecule's electronic structure.

For substituted pyridines, the electronic spectra typically exhibit bands arising from π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are generally of high intensity. The n → π* transitions, resulting from the promotion of a non-bonding electron (for instance, from the nitrogen or oxygen atom) to an antibonding π* orbital, are typically of lower intensity. The presence of bromine and chlorine atoms, as well as the hydroxyl/keto group, influences the energies of these transitions.

The band gap energy (Eg) can be estimated from the onset of the absorption spectrum using the Tauc plot method, where (αhν)n is plotted against the photon energy (hν). Here, α is the absorption coefficient, h is Planck's constant, ν is the frequency, and the exponent n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

Table 1: Hypothetical Electronic Transition Data for 2-Bromo-5-chloro-4-pyridone in Methanol (B129727)

| Transition Type | Wavelength (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Corresponding Energy (eV) |

| π → π | 285 | 15,000 | 4.35 |

| n → π | 350 | 2,500 | 3.54 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the searched literature.

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands of a substance in response to a change in the polarity of the solvent. This phenomenon provides valuable insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states of the molecule.

For this compound, the position of the tautomeric equilibrium between the hydroxypyridine and pyridone forms is expected to be solvent-dependent. The more polar pyridone tautomer is generally favored in polar solvents due to stronger solute-solvent interactions.

A bathochromic shift (red shift) of an absorption band to a longer wavelength with increasing solvent polarity suggests that the excited state is more polar than the ground state. Conversely, a hypsochromic shift (blue shift) to a shorter wavelength indicates that the ground state is more polar than the excited state. The n → π* transitions of ketones, for instance, often exhibit a hypsochromic shift in polar, hydrogen-bonding solvents.

Studying the UV-Vis spectra of this compound in a range of solvents with varying polarities would allow for the characterization of these solvatochromic shifts and provide information on the dipole moment changes upon electronic excitation for each tautomer.

Table 2: Hypothetical Solvatochromic Data for the n → π Transition of 2-Bromo-5-chloro-4-pyridone*

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| Hexane | 1.88 | 355 |

| Dichloromethane | 8.93 | 352 |

| Ethanol | 24.55 | 348 |

| Acetonitrile | 37.5 | 350 |

| Water | 80.1 | 345 |

Note: This table presents hypothetical data to illustrate the expected trend of a hypsochromic shift with increasing solvent polarity for an n → π transition.*

Mass Spectrometry (MS) for Molecular Fragmentation Studies and Isotopic Patternsdocbrown.info

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound, the presence of both bromine and chlorine atoms leads to a highly characteristic isotopic pattern in the mass spectrum. docbrown.info

Bromine has two major isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Chlorine also has two main isotopes, 35Cl and 37Cl, with natural abundances of about 75.8% and 24.2%, respectively. This results in a distinctive cluster of peaks for the molecular ion (M+•) and any fragment ions containing both halogens. The relative intensities of these isotopic peaks can be predicted based on the number of bromine and chlorine atoms present. For a fragment containing one bromine and one chlorine atom, a characteristic M, M+2, and M+4 pattern will be observed.

The fragmentation of the molecular ion of this compound (or its pyridone tautomer) upon electron impact would likely involve the initial loss of the halogen atoms or other small neutral molecules. Common fragmentation pathways for halogenated aromatic compounds include the cleavage of the carbon-halogen bond. miamioh.edu For instance, the loss of a bromine radical (•Br) or a chlorine radical (•Cl) would result in significant fragment ions. Subsequent fragmentations could involve the loss of carbon monoxide (CO) from the pyridone ring or hydrogen cyanide (HCN).

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound (C5H3BrClNO)

| Ion | m/z | Relative Intensity (%) |

| [C5H379Br35ClNO]+• | 207 | 100 |

| [C5H381Br35ClNO]+• / [C5H379Br37ClNO]+• | 209 | ~128 |

| [C5H381Br37ClNO]+• | 211 | ~31 |

Note: The relative intensities are calculated based on the natural isotopic abundances of Br and Cl and are approximate. The molecular weight is calculated for the most abundant isotopes.

Advanced Spectroscopic Probes for Distinguishing Tautomeric Forms

The differentiation between the this compound and 2-bromo-5-chloro-4-pyridone tautomers requires the application of advanced spectroscopic techniques that are sensitive to the subtle structural differences between the two forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1H and 13C NMR spectroscopy are powerful tools for distinguishing tautomers in solution. The chemical shifts of the protons and carbons in the pyridine ring will be significantly different for the hydroxypyridine and pyridone forms. For instance, the carbon atom at position 4 would exhibit a chemical shift characteristic of a carbon bearing a hydroxyl group in the hydroxypyridine form, while in the pyridone form, it would have a chemical shift indicative of a carbonyl group. The presence of two sets of signals in the NMR spectrum would indicate the coexistence of both tautomers in equilibrium. Variable temperature NMR studies can also provide information about the thermodynamics of the tautomeric interconversion.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can readily distinguish between the two tautomers. The hydroxypyridine form will show a characteristic O-H stretching vibration, typically in the range of 3200-3600 cm-1. In contrast, the pyridone form will exhibit a strong C=O stretching vibration, usually between 1650 and 1700 cm-1. The N-H stretching vibration of the pyridone tautomer would also be observable.

Time-Resolved Spectroscopy: Techniques such as time-resolved UV-Vis spectroscopy can be employed to study the dynamics of the tautomeric interconversion. By photochemically perturbing the equilibrium, the rate constants for the forward and reverse tautomerization reactions can be determined.

By combining the data from these advanced spectroscopic methods, a comprehensive understanding of the structure, electronic properties, and tautomeric behavior of this compound can be achieved.

Table 4: Characteristic Spectroscopic Features for Distinguishing Tautomers of this compound

| Spectroscopic Technique | Hydroxypyridine Tautomer | Pyridone Tautomer |

| 13C NMR | C4 signal characteristic of C-OH | C4 signal characteristic of C=O |

| Infrared (IR) Spectroscopy | O-H stretch (~3200-3600 cm-1) | C=O stretch (~1650-1700 cm-1), N-H stretch |

| UV-Vis Spectroscopy | Absorption maxima characteristic of a substituted phenol-like chromophore | Absorption maxima characteristic of a conjugated ketone-like chromophore |

Note: The exact positions of the signals and bands will be influenced by the solvent and other experimental conditions.

General methodologies for the computational analyses requested are well-established in the field of theoretical chemistry:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard approaches used to predict molecular properties. DFT, which includes electron correlation effects, is often favored for its balance of accuracy and computational cost. These calculations are typically performed using specific basis sets (e.g., 6-311++G(d,p)) that describe the atomic orbitals.

Geometry Optimization: This process involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure and preferred conformation.

Vibrational Frequency Calculations: These calculations predict the frequencies of molecular vibrations (stretches, bends, torsions). The results are often compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model.

Electronic Structure Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy gap between them relates to the molecule's chemical stability and reactivity. Ionization potential and electron affinity can also be derived from these frontier orbitals.

Molecular Electrostatic Potential (MEP) Surface Mapping: An MEP map illustrates the charge distribution on the surface of a molecule. It is used to identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule. It can quantify hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital, and analyze charge delocalization throughout the molecule.

To provide the specific, data-rich article requested, a dedicated computational study on "this compound" would need to be performed. Such a study would generate the necessary data points, including optimized bond lengths and angles, calculated vibrational frequencies, HOMO-LUMO energy values, and quantitative results from MEP and NBO analyses. Without access to such a study, it is not possible to fulfill the request for a detailed article on this specific compound.

An in-depth computational and theoretical examination of this compound reveals significant insights into its molecular structure, stability, and reactivity. Advanced computational techniques provide a microscopic understanding of the intermolecular forces and dynamic behavior that govern the properties of this halogenated pyridine derivative.

Advanced Applications in Chemical and Material Sciences

Advanced Building Block in Complex Organic Synthesis

The strategic placement of reactive halogen atoms and a hydroxyl group on the pyridine (B92270) core makes 2-Bromo-5-chloro-4-hydroxypyridine a valuable precursor in the synthesis of a wide array of complex organic molecules. Its utility as an advanced building block stems from its ability to participate in a variety of chemical transformations, enabling the construction of intricate molecular architectures.

Precursor for Diverse Nitrogen Heterocycles

Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound serves as a key starting material for the synthesis of a diverse range of these heterocycles. The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of different substituents and the formation of more complex heterocyclic systems. The hydroxyl group can also be modified or can influence the reactivity of the pyridine ring, further expanding the synthetic possibilities. This versatility allows chemists to construct novel and elaborate nitrogen-containing scaffolds that are otherwise difficult to access.

Synthesis of High-Value Fine Organic Chemicals

The application of this compound extends to the synthesis of high-value fine organic chemicals. These are complex, pure chemical substances that are produced in relatively small quantities and are used in specialized applications. The reactivity of the C-Br and C-Cl bonds in this pyridine derivative allows for the regioselective introduction of various functional groups, leading to the creation of bespoke molecules with specific desired properties. For instance, it can be utilized in the synthesis of specialized ligands for catalysis, functional dyes, and other performance chemicals where a high degree of molecular precision is required.

Medicinal Chemistry Applications and Drug Discovery

The structural attributes of this compound make it a particularly attractive scaffold for medicinal chemists. Its ability to engage in various biological interactions and its suitability for chemical modification have positioned it as a valuable entity in the drug discovery and development process.

Scaffold in Fragment-Based Drug Design and Privileged Structures

Fragment-based drug design (FBDD) is a powerful strategy for identifying lead compounds in drug discovery. nih.govnih.govmdpi.com This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govmdpi.com this compound, with its well-defined three-dimensional shape and multiple points for potential interaction, serves as an excellent fragment. Its pyridine core is a common motif in many biologically active molecules, making it a "privileged structure" – a molecular framework that is able to bind to multiple receptor types. By using this scaffold as a starting point, medicinal chemists can elaborate upon it, growing the fragment into a more potent and selective drug candidate. unina.it

Role as Intermediate in Pharmaceutical Synthesis

Beyond its direct use as a scaffold, this compound also plays a crucial role as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). innospk.com Its reactive handles allow for its incorporation into larger, more complex drug molecules through multi-step synthetic sequences. For example, it can be a key component in the synthesis of kinase inhibitors, a class of drugs widely used in cancer therapy, where the pyridine core can form essential hydrogen bonds with the target protein. The ability to reliably introduce this functionalized pyridine unit is critical for the efficient production of these life-saving medicines.

Exploration in Specific Therapeutic Areas (e.g., G-protein Coupled Receptor (GPCR) Agonists, Bromodomain Inhibitors)

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of FDA-approved drugs. rsc.org Its derivatives are investigated for a multitude of therapeutic targets, including G-protein Coupled Receptors (GPCRs) and bromodomains.

G-protein Coupled Receptor (GPCR) Agonists: GPCRs are the largest family of transmembrane receptors and are the target of approximately one-third of all approved pharmaceutical drugs. nih.gov They are involved in a vast number of physiological processes, and their modulation by small molecules, such as agonists that activate them, is a cornerstone of modern pharmacology. nih.govnih.gov The discovery of novel GPCR agonists often involves the exploration of diverse heterocyclic scaffolds, with substituted pyridines being a prominent class. nih.govucl.ac.uk For instance, research into orexin (B13118510) receptors, which are Class A GPCRs, led to the development of dual antagonists where pyridine moieties were key structural components. nih.gov While specific studies on this compound as a GPCR agonist are not prominent in current literature, its substituted pyridine core makes it a candidate for inclusion in screening libraries aimed at discovering new modulators for this important receptor class.

Bromodomain Inhibitors: Bromodomains are protein interaction modules that recognize acetylated lysine (B10760008) residues and are critical in regulating gene transcription. nih.gov The Bromo and Extra-Terminal (BET) family of bromodomain-containing proteins (BRD2, BRD3, BRD4, BRDT) have emerged as significant targets in cancer therapy. Dysfunction of these proteins is strongly associated with cancer development, and inhibitors targeting them have shown efficacy in various cancer models. Substituted heterocyclic compounds are a key feature in the design of many bromodomain inhibitors. google.com Although direct evaluation of this compound as a bromodomain inhibitor has not been extensively reported, its chemical framework is relevant to the types of structures often explored in the rational design of such inhibitors.

Agrochemical Research and Development

Pyridine-based compounds have a long history of use in the agricultural sector, forming the chemical basis for a significant number of pesticides, including fungicides, insecticides, and herbicides. researchgate.net

Potential in Developing Herbicides and Pesticides

The pyridine ring is a vital scaffold in agrochemicals, with many commercial products containing this moiety. researchgate.netnih.gov The US Environmental Protection Agency (EPA) recognizes pyridine and pyrimidine (B1678525) herbicides as a distinct class used to control broadleaf weeds in both agricultural and non-agricultural settings. epa.gov These herbicides can be persistent, and their environmental fate is a subject of ongoing study. vt.edu For example, thiazopyr (B54509) is a pyridine herbicide effective against narrow-leafed weeds. researchgate.net

Given the established role of halogenated and substituted pyridines in agrochemistry, this compound represents a molecule with theoretical potential in this field. researchgate.netresearchgate.net The specific combination of bromo, chloro, and hydroxyl substituents on the pyridine ring could impart novel biological activities and selectivity profiles. However, current research has not yet fully explored the specific applications of this compound as a herbicide or pesticide, marking it as an area for future investigation.

Coordination Chemistry and Ligand Design

The presence of the pyridine nitrogen and the 4-hydroxyl group (which can exist in a tautomeric pyridone form) makes this compound an excellent candidate for use as a ligand in coordination chemistry. These sites can donate lone pairs of electrons to form coordinate bonds with metal ions.

Chelation Behavior with Transition Metal Ions (e.g., Copper(II))

Research on the closely related analogue, 2-bromo-4-hydroxypyridine (B1272042), provides significant insight into the potential coordination behavior of the title compound. Studies on the interaction of 2-bromo-4-hydroxypyridine with copper(II) perchlorate (B79767) revealed an unusual coordination motif. The resulting complex featured a four-coordinate Cu(II) ion bonded to both the hydroxypyridine and the pyridone tautomers of the ligand simultaneously. This demonstrates the ligand's versatility and its ability to stabilize metal centers through different electronic forms. The coordination with copper(II) can lead to the formation of complexes with interesting magnetic properties, often exhibiting antiferromagnetic interactions. rsc.orgnih.govmdpi.com

Table 1: Coordination Properties of a 2-Bromo-4-hydroxypyridine Analogue with Copper(II)

| Property | Observation | Implication for Ligand Design |

| Ligand Tautomers | Co-crystallization shows both hydroxypyridine and pyridone forms. | The ligand is versatile and can adapt its electronic structure. |

| Coordination Motif | Both tautomers coordinate to the same Cu(II) center. | Potential for forming complex, mixed-mode coordination spheres. |

| Metal Center | Forms a four-coordinate complex with Cu(II). | Suitable for stabilizing various geometries in transition metal complexes. |

| Interactions | Hydrogen and halogen bonding are present in the crystal structure. | Can be used to build extended supramolecular networks. |

| Magnetic Properties | Isolation of Cu centers suggests an absence of magnetic exchange. | The specific ligand arrangement can be used to tune magnetic interactions. rsc.org |

This behavior suggests that this compound would also act as a versatile ligand, with the additional 5-chloro group potentially influencing the electronic properties and steric environment of the resulting metal complexes.

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a multifunctional ligand makes it a promising building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. universityofgalway.ie MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, creating porous, high-surface-area structures.

Hydroxypyridine derivatives, particularly those with additional functional groups like carboxylic acids, have been successfully used to synthesize novel coordination polymers and MOFs. acs.orgnih.gov For example, 4-hydroxypyridine-2,6-dicarboxylic acid has been used to create 1D and 2D coordination polymers with zinc and neodymium. nih.gov The adaptability of pyridine-based linkers is crucial in assembling diverse and functional architectures. nih.gov The tautomerism and multiple binding sites (N-heteroatom, O-hydroxyl, and potentially the halogen atoms through halogen bonding) of this compound could be exploited to direct the assembly of novel frameworks with unique topologies and properties.

Advanced Materials Science Applications

Furthermore, coordination polymers based on pyridine ligands have been explored for applications in electrochromism and energy storage, demonstrating rapid color switching and capacitance, which are desirable for smart windows and supercapacitors. rsc.org The unique electronic and structural contributions of the bromo and chloro substituents on the this compound ligand could lead to novel materials with enhanced or specialized properties in these areas.

Future Research Directions and Emerging Opportunities

Development of Novel Asymmetric Synthetic Routes Utilizing Chiral Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For a molecule like 2-bromo-5-chloro-4-hydroxypyridine, the development of asymmetric synthetic routes could unlock access to novel chiral derivatives with unique biological activities or material properties. Future research in this area could focus on the strategic introduction of chirality through catalyst-controlled processes.

One promising avenue involves the enantioselective functionalization of the pyridine (B92270) ring. While direct asymmetric C-H activation on the pyridine core remains a formidable challenge, derivatization of the existing functional groups offers a more immediate entry point. For instance, the hydroxyl group could be a handle for introducing a chiral auxiliary, which could then direct subsequent stereoselective transformations at other positions of the ring.

Furthermore, the development of novel chiral catalysts tailored for pyridine substrates is a critical area of exploration. Research could be directed towards designing and synthesizing chiral organocatalysts or transition-metal complexes capable of differentiating between the prochiral faces of derivatives of this compound. This could enable the direct and enantioselective introduction of new substituents, leading to the efficient construction of complex chiral molecules.

Exploration of Bioisosteric Replacements and Advanced Derivatization Strategies

In the realm of drug discovery, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool for optimizing lead compounds. The structure of this compound presents multiple opportunities for such modifications.

The bromine and chlorine atoms, for instance, can be systematically replaced with other functional groups to modulate the compound's electronic and steric properties. Advanced derivatization strategies could involve palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the 2- and 5-positions. These could include alkyl, aryl, or heteroaryl groups, as well as nitrogen-, oxygen-, and sulfur-containing moieties.

The hydroxyl group at the 4-position is another key site for derivatization. It can be converted into ethers, esters, or other functional groups to alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability. The exploration of these derivatization strategies, guided by computational modeling, could lead to the discovery of new analogues with enhanced biological activity and improved pharmacokinetic profiles.

In-depth Mechanistic Studies of Novel Catalytic Transformations

The reactivity of the C-Br and C-Cl bonds in this compound towards catalytic transformations is a rich area for mechanistic investigation. While palladium-catalyzed cross-coupling reactions are well-established for halo-pyridines, the specific influence of the substituent pattern in this molecule on reaction mechanisms warrants detailed study.

Future research could employ a combination of experimental techniques, such as kinetic analysis and in-situ spectroscopy, along with computational modeling to elucidate the elementary steps of catalytic cycles. This would include oxidative addition, transmetalation, and reductive elimination. Understanding how the electronic and steric environment of the pyridine ring affects each of these steps is crucial for optimizing reaction conditions and developing more efficient and selective catalytic systems.

Moreover, the potential for novel catalytic transformations beyond standard cross-coupling reactions should be explored. This could include, for example, C-H activation at the unsubstituted position of the pyridine ring or catalytic reactions involving the hydroxyl group. In-depth mechanistic studies will be instrumental in unlocking the full synthetic potential of this versatile building block.

Integration into Supramolecular Chemistry and Advanced Materials

The unique combination of a pyridine nitrogen, a hydroxyl group, and two halogen atoms makes this compound an attractive candidate for the construction of supramolecular assemblies and advanced materials. The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal coordination, while the hydroxyl group can serve as a hydrogen bond donor. The halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering and materials design.

Future research could focus on the design and synthesis of derivatives of this compound that can self-assemble into well-defined supramolecular architectures, such as liquid crystals, gels, or porous organic frameworks. The interplay of different non-covalent interactions could be harnessed to control the structure and properties of these materials.

Furthermore, the incorporation of this scaffold into polymeric structures could lead to the development of new functional materials. For example, polymers containing the this compound moiety might exhibit interesting optical, electronic, or thermal properties.

Predictive Modeling for Structure-Property-Activity Relationships in Drug Discovery

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are indispensable tools in modern drug discovery. For a compound series derived from this compound, these methods can be employed to establish correlations between the chemical structure and biological activity.

Future research in this area would involve the synthesis of a focused library of analogues with systematic variations in their substituents. The biological activity of these compounds would then be evaluated in relevant assays. This data, combined with calculated molecular descriptors, can be used to build predictive QSAR models.

These models can then be used to virtually screen large compound libraries and identify new molecules with a high probability of being active. This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. Furthermore, predictive modeling can be extended to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, further guiding the optimization of lead compounds.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-5-chloro-4-hydroxypyridine, and how can reaction conditions be optimized for yield and purity?

The synthesis of halogenated pyridines often involves sequential functionalization. A nitro group reduction strategy (as seen in analogous compounds) can be adapted:

- Step 1 : Nitration of a pyridine precursor, followed by selective bromination and chlorination.

- Step 2 : Reduction of the nitro group using stannous chloride (SnCl₂·2H₂O) in HCl at 273 K, as demonstrated in the synthesis of 5-bromo-2-chloro-4-aminopyrimidine .

- Purification : Recrystallization from acetonitrile or ethyl acetate achieves >90% purity. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and temperature .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : - and -NMR identify substitution patterns. The hydroxyl proton (4-OH) typically appears downfield (~δ 10–12 ppm). Halogenated carbons (Br/Cl) show characteristic splitting in -NMR .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 232.91).

- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, with SHELXL refinement ensuring accuracy .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors.

- Waste Disposal : Segregate halogenated waste and consult certified disposal services for incineration .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in hydrogen bonding or molecular packing for this compound derivatives?

- Hydrogen Bond Analysis : Use SHELXL to refine intermolecular interactions. For example, in co-crystals with carboxylic acids, the hydroxyl group forms O–H···N bonds (~2.6–2.8 Å) with pyridinic nitrogen, stabilizing supramolecular networks .

- Thermal Ellipsoids : Compare anisotropic displacement parameters to assess positional disorder or dynamic effects. Contradictions in planar deviations (e.g., r.m.s. >0.1 Å) may indicate solvent inclusion or twinning .

Q. How does regioselectivity in electrophilic substitution reactions vary for this compound?